N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a structurally complex molecule featuring:
- A thiazole ring substituted with a furan-2-yl moiety at position 4, enhancing π-π stacking interactions.
- A piperazine linker modified with a thiazole-methyl group, facilitating conformational flexibility.
- An oxalate counterion, improving solubility and crystallinity.
This compound belongs to a class of molecules designed for bioactivity modulation through heterocyclic and aromatic substituents. Its synthesis likely involves coupling reactions using carbodiimides (e.g., HATU or DCC) in polar aprotic solvents like DMF, as seen in analogous syntheses .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S.C2H2O4/c27-21(23-11-16-3-4-19-20(10-16)30-15-29-19)12-25-5-7-26(8-6-25)13-22-24-17(14-31-22)18-2-1-9-28-18;3-1(4)2(5)6/h1-4,9-10,14H,5-8,11-13,15H2,(H,23,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWBKQQPUBFIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC5=C(C=C4)OCO5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a benzodioxole moiety, a thiazole ring, and a piperazine group, suggests various biological activities that warrant thorough investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.50 g/mol. The compound's structure includes functional groups that can interact with biological targets, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Research indicates that compounds with similar structural characteristics often exhibit:
- Antimicrobial Activity : The thiazole and furan components are known for their antimicrobial properties, potentially inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound may interact with cyclooxygenase (COX) enzymes, similar to other derivatives that show selective COX-II inhibition .
In Vitro Studies
In vitro studies have demonstrated that compounds related to the target compound exhibit significant inhibitory effects on various cancer cell lines. For instance, a study on triazole derivatives revealed their potential as anti-cancer agents through apoptosis induction and modulation of signaling pathways .
In Vivo Studies
In vivo studies are essential to validate the efficacy observed in vitro. Research on related compounds has shown promising results in animal models, indicating reductions in tumor size and inflammation markers .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Derivative | Anti-cancer | 10 | |
| Thiazole Analog | COX-II Inhibition | 0.52 | |
| Piperazine Compound | Antimicrobial | 15 |
Case Studies
- Anti-Cancer Activity : A recent study evaluated a series of compounds structurally similar to this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
- Inflammation Models : In an animal model for arthritis, compounds derived from the same scaffold showed a marked decrease in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases.
Comparison with Similar Compounds
Core Structural Features
The target compound shares structural motifs with several derivatives documented in the literature:
Substituent-Driven Divergences
- Thiazole Modifications: The target compound’s furan-2-yl substituent (vs. 4-methoxyphenyl in Compound 74 or phenyl in Compound 4) may enhance metabolic stability due to furan’s lower susceptibility to oxidative degradation compared to methoxy groups .
- Piperazine/Piperidine Linkers: Piperazine in the target compound enables hydrogen bonding, whereas pyrrolidin-1-yl (Compound 74) introduces rigidity .
Pharmacological and Physicochemical Implications
Bioactivity Predictions
While direct bioactivity data for the target compound is absent, structural analogs provide clues:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the piperazine-thiazole-acetamide core structure of this compound?
- Methodological Answer : The piperazine-thiazole-acetamide scaffold can be synthesized via nucleophilic substitution reactions. For example, 2-amino-5-aryl-methylthiazole intermediates (analogous to the furan-thiazole moiety here) are reacted with chloroacetyl chloride in dioxane using triethylamine as a base to form acetamide linkages. Post-synthetic modifications, such as oxalate salt formation, require pH-controlled crystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm connectivity of the benzodioxole, furan-thiazole, and piperazine groups.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (±5 ppm accuracy).
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for biological assays) .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer : Test solubility in DMSO (for stock solutions) followed by aqueous buffers (e.g., PBS at pH 7.4). Monitor stability via UV-Vis spectroscopy over 24–72 hours. For hydrolytically labile groups (e.g., acetamide), avoid prolonged exposure to basic conditions (>pH 9) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities. Focus on the furan-thiazole and piperazine moieties, which may interact with hydrophobic pockets or hydrogen-bonding residues. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation.
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
Q. How does the oxalate counterion influence the compound’s pharmacokinetic properties?
- Methodological Answer : Compare oxalate vs. freebase forms in:
- Solubility : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF).
- Permeability : Use Caco-2 cell monolayers or PAMPA assays.
- Pharmacokinetics : Conduct rodent studies to assess AUC and bioavailability differences .
Q. What synthetic modifications enhance metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric replacements : Substitute the furan ring with bioisosteres like thiophene or pyrazole.
- Deuterium incorporation : Replace labile hydrogen atoms in the benzodioxole methylene group.
- Prodrug strategies : Mask the acetamide as an ester for improved absorption .
Q. How can researchers validate the compound’s selectivity in complex biological matrices (e.g., serum or tissue homogenates)?
- Methodological Answer : Use LC-MS/MS with stable isotope-labeled internal standards. Perform spike-and-recovery experiments in serum/tissue extracts to quantify matrix effects. Cross-validate with orthogonal methods like Western blotting or ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
